

Best practices for FFPE tissue sample preparation for EGFR mutation testing.

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Compound of Interest

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Technical Support Center: EGFR Mutation Testing in FFPE Samples

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the preparation of Formalin-Fixed Paraffin-Embedded (FFPE) tissue samples for Epidermal Growth Factor Receptor (EGFR) mutation testing.

Troubleshooting Guides

This section addresses specific issues that may arise during FFPE sample preparation and analysis.

Issue: Low DNA Yield

- Question: My DNA yield from FFPE tissue is consistently low. What are the potential causes and how can I improve it?
- Answer: Low DNA yield from FFPE samples is a common issue. Several factors throughout the pre-analytical process can contribute to this problem. Consider the following:
 - Tissue Input: Ensure a sufficient amount of tumor tissue is used for extraction. The required amount can vary depending on the extraction kit and the tumor cellularity. For

many applications, a minimum of 50ng of double-stranded DNA (dsDNA) is recommended for Next-Generation Sequencing (NGS).[1]

- Fixation Time and Temperature: Prolonged fixation times (greater than 24-72 hours) and fixation at room temperature can lead to significant DNA degradation.[2][3] Whenever possible, use tissues fixed for a shorter duration. Some studies suggest that fixation at 4°C can better preserve DNA integrity.[4][5][6]
- Tissue Type: Some tissues are inherently more difficult to extract DNA from, such as bone or tissues with high fat content.
- Extraction Method: Not all DNA extraction kits are equal. Kits specifically designed for FFPE tissues often include steps to reverse formalin cross-linking and can significantly improve yield.[7]
- Deparaffinization: Incomplete removal of paraffin can inhibit downstream enzymatic reactions. Ensure thorough deparaffinization, potentially by performing additional xylene and ethanol washes.[8]
- Lysis: Incomplete tissue lysis will result in poor DNA recovery. Ensure the tissue is fully digested by the lysis buffer, which may require overnight incubation.[8] For dense tissues, mechanical homogenization prior to lysis can be beneficial.

Issue: Poor DNA Quality and Fragmentation

- Question: The DNA extracted from my FFPE samples is highly fragmented. How does this impact my EGFR mutation analysis and what can I do about it?
- Answer: DNA fragmentation is an inherent consequence of the FFPE process. Formalin fixation itself causes DNA strand breaks, and this damage can be exacerbated by factors like prolonged fixation, high fixation temperatures, and the age of the block.[2][7][9] Highly fragmented DNA can lead to:
 - PCR Amplification Failure: If the DNA fragments are shorter than the target amplicon size for your PCR assay, amplification will fail. It is recommended to design PCR amplicons to be as short as possible (ideally under 300 base pairs) when working with FFPE DNA.[7]

- Allele Dropout in Sequencing: Severe fragmentation can lead to the loss of one of the alleles, resulting in a false homozygous call.
- Reduced Library Complexity in NGS: Highly fragmented DNA can result in lower quality NGS libraries with reduced complexity, impacting the reliability of variant calling.

To mitigate the effects of fragmentation:

- Assess DNA Quality: Before proceeding with downstream applications, assess the quality of your extracted DNA. Methods like qPCR-based integrity assays (e.g., calculating a QC score) or electrophoresis-based systems that provide a DNA Integrity Number (DIN) or Genomic Quality Number (GQN) can be informative.[\[1\]](#)[\[6\]](#)[\[10\]](#)
- Use Specialized Library Preparation Kits: For NGS, use library preparation kits specifically designed for low-input, fragmented DNA. These kits are more efficient at converting small DNA fragments into sequenceable library molecules.[\[11\]](#)
- Enzymatic Repair: Some commercial kits include enzymatic steps to repair DNA damage, such as nicks and abasic sites, which can improve the performance of FFPE DNA in downstream applications.[\[9\]](#)

Issue: PCR Inhibition

- Question: My PCR reactions with FFPE-derived DNA are showing signs of inhibition (e.g., no amplification or high Ct values in qPCR). What are the common inhibitors and how can I overcome this?
- Answer: PCR inhibition is a frequent challenge with FFPE samples. Inhibitors can be introduced at various stages of sample preparation. Common sources of inhibition and potential solutions include:
 - Residual Paraffin: As mentioned, incomplete deparaffinization can leave residual wax that inhibits DNA polymerase.[\[7\]](#)
 - Cross-linking: Formalin-induced cross-links between DNA and proteins can block polymerase progression.[\[2\]](#) Ensure your DNA extraction protocol includes a robust

proteinase K digestion and a heat-induced reverse cross-linking step (e.g., incubation at 90°C).[7]

- Contaminants from Extraction: Reagents from the extraction process, such as salts or ethanol, can be carried over and inhibit PCR. Ensure all wash steps in your DNA purification protocol are performed correctly.
- Fragmented DNA Itself: High concentrations of fragmented DNA can act as a PCR inhibitor.[12]

To troubleshoot PCR inhibition:

- Dilute the DNA Template: Diluting the DNA template can often reduce the concentration of inhibitors to a level that is tolerated by the polymerase.
- Increase Polymerase Concentration: Using a higher concentration of a robust DNA polymerase can help overcome the effects of some inhibitors.[12]
- Use PCR Additives: Additives such as bovine serum albumin (BSA) can help to sequester inhibitors.
- Re-purify the DNA: If inhibition is persistent, consider re-purifying the DNA sample.

Issue: Sequencing Artifacts

- Question: I am observing a high rate of C>T/G>A transitions in my NGS data from FFPE samples. Are these real mutations?
- Answer: While some of these may be true mutations, a high prevalence of C>T and G>A transitions is a well-documented artifact of formalin fixation.[13][14] This is caused by the deamination of cytosine to uracil, which is then read as thymine by DNA polymerase during amplification. These artifacts can complicate the interpretation of sequencing data, especially when looking for low-frequency mutations.

Strategies to address sequencing artifacts include:

- Use of Uracil-DNA Glycosylase (UDG): Treating the DNA with UDG prior to PCR amplification can remove the uracil bases, thus reducing these artifacts.[15] Some DNA

extraction and library preparation kits incorporate this step.

- Bioinformatic Filters: Specialized bioinformatic pipelines can be used to identify and filter out characteristic FFPE artifacts.
- Comparison with a Reference Sample: If available, comparing the sequencing data to that from a matched fresh-frozen sample can help distinguish true mutations from artifacts.

Frequently Asked Questions (FAQs)

Pre-analytical Stage

- Q1: What is the ideal fixation time for FFPE samples intended for EGFR mutation testing?
 - A1: The recommended fixation time is between 6 and 72 hours.[\[3\]](#) Shorter fixation times (e.g., 6-24 hours) are generally preferred to minimize DNA and RNA degradation.[\[2\]](#)
- Q2: Does the type of fixative matter?
 - A2: Yes. 10% neutral buffered formalin (NBF) is the standard and recommended fixative. [\[1\]](#)[\[3\]](#) Unbuffered formalin can lead to the formation of formic acid, which causes extensive DNA degradation.[\[2\]](#)
- Q3: My sample requires decalcification. Which method should I use to preserve DNA for molecular analysis?
 - A3: For samples requiring decalcification, such as bone metastases, it is crucial to use a method that preserves nucleic acid integrity. EDTA-based decalcification is strongly recommended over acid-based methods (e.g., hydrochloric or formic acid), which cause severe DNA degradation.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) Studies have shown that DNA extracted from EDTA-decalcified FFPE tissues is suitable for NGS analysis.[\[16\]](#)[\[17\]](#)

DNA Extraction and Quality Control

- Q4: How many unstained slides should I provide for EGFR mutation testing?
 - A4: The number of slides required depends on the tissue size and tumor cellularity. Generally, 5-10 unstained sections of 5-10 microns thickness are requested.[\[20\]](#)[\[21\]](#) It is

also recommended to provide an adjacent H&E stained slide for pathological review to identify the tumor-rich area.[20]

- Q5: What are the key quality control metrics for DNA extracted from FFPE samples?
 - A5: Key QC metrics include:
 - DNA Concentration: Typically measured using fluorometric methods (e.g., Qubit), which specifically quantify dsDNA and are more accurate than spectrophotometric methods (e.g., NanoDrop) for FFPE DNA.[22]
 - Purity: Assessed by spectrophotometry using the 260/280 and 260/230 ratios. The ideal 260/280 ratio is ~1.8. Low ratios may indicate protein contamination, while low 260/230 ratios can suggest contamination with other reagents.
 - Integrity/Fragmentation: Evaluated using methods that provide a measure of the average fragment size, such as qPCR-based assays or automated electrophoresis.[6][10]

Downstream Analysis

- Q6: What is the minimum tumor cellularity required for reliable EGFR mutation detection?
 - A6: The required tumor cellularity depends on the sensitivity of the detection method. For direct sequencing, a tumor content of at least 50% is often required.[23] More sensitive methods like real-time PCR or digital PCR can detect mutations in samples with as low as 1% mutant DNA.[23]
- Q7: Can cytology smears be used for EGFR mutation testing?
 - A7: Yes, cytology smears can be used for EGFR mutation testing, provided there is a sufficient amount of tumor material present.[20]

Quantitative Data Summary

Table 1: Impact of Fixation Conditions on DNA Quality

Parameter	Condition 1	Condition 2	Impact on DNA	Reference
Fixation Time	< 24 hours	> 72 hours	Longer fixation increases DNA fragmentation.	[2]
Fixation Temperature	4°C (Cold Fixation)	Room Temperature	Cold fixation results in better DNA yield and integrity.	[4][5][6]
Fixative pH	Neutral Buffered (pH 6.8-7.2)	Unbuffered	Unbuffered formalin leads to acid-induced DNA degradation.	[1][2]

Table 2: Recommended DNA Quality Control Metrics for NGS

QC Metric	Method	Recommended Value	Rationale	Reference
DNA Concentration	Fluorometry (e.g., Qubit)	≥ 10 ng/ μ l	Ensures sufficient input for library preparation.	[24]
DNA Purity (A260/280)	Spectrophotometry (e.g., NanoDrop)	~ 1.8	Indicates freedom from protein contamination.	
DNA Purity (A260/230)	Spectrophotometry (e.g., NanoDrop)	> 1.5	Indicates freedom from solvent/salt contamination.	[16]
DNA Integrity (Δ Cq)	qPCR-based assay	≤ 5	A lower Δ Cq indicates less fragmentation.	[24]
DNA Integrity (DV200)	Automated Electrophoresis	$> 30\%$	Percentage of fragments > 200 nucleotides; indicates suitability for some library prep kits.	[24]

Experimental Protocols

Protocol 1: DNA Extraction from FFPE Tissue (Generic)

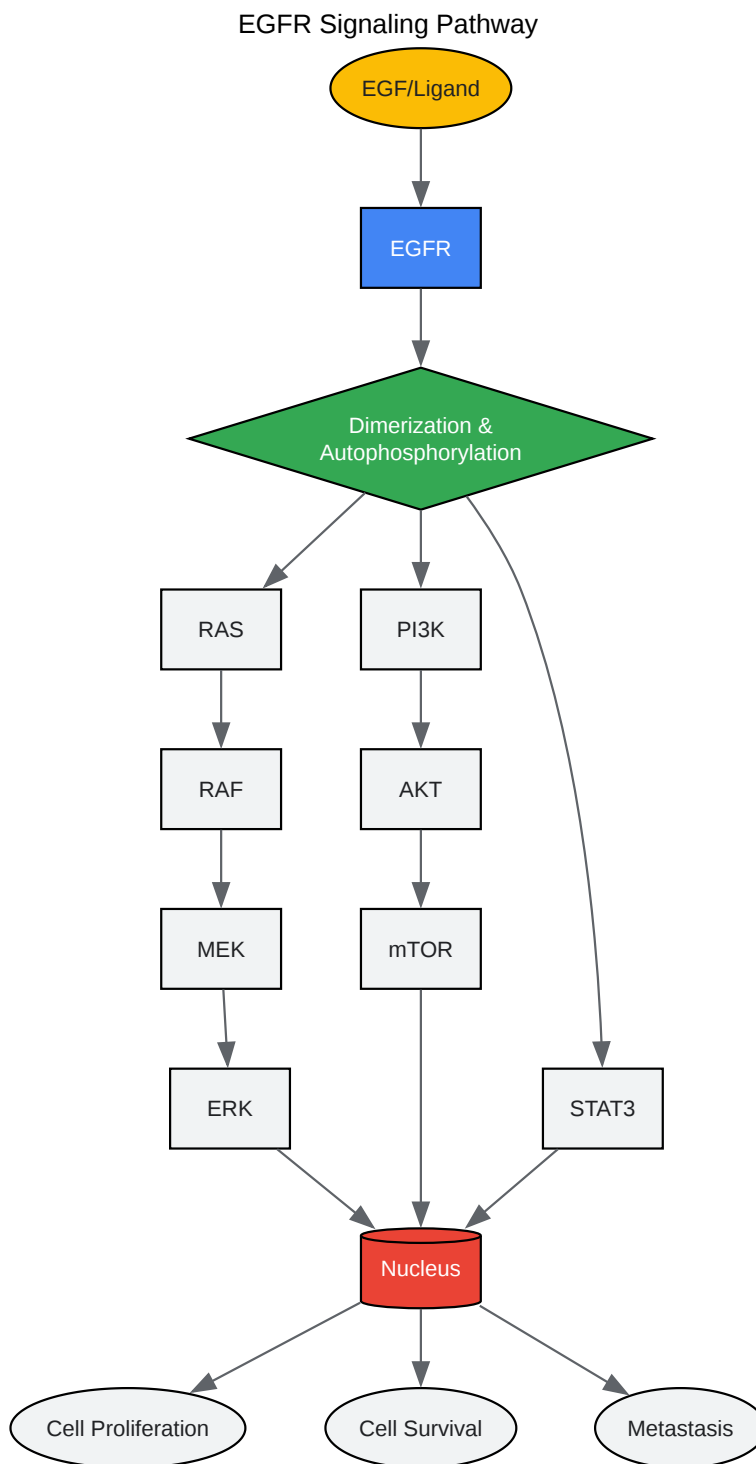
- Deparaffinization:
 - Add 1 ml of xylene to the FFPE sections in a microcentrifuge tube. Vortex vigorously and centrifuge. Remove the supernatant. Repeat this step.

- Add 1 ml of 100% ethanol to wash the pellet. Vortex and centrifuge. Remove the supernatant. Repeat with a lower concentration of ethanol (e.g., 90%, 70%).
- Air dry the pellet to remove residual ethanol.
- Lysis and Protein Digestion:
 - Resuspend the pellet in a lysis buffer containing proteinase K.
 - Incubate at 56°C for 1 hour to overnight, until the tissue is completely lysed.
- Reverse Cross-linking:
 - Incubate the lysate at 90°C for 1 hour to reverse formalin cross-links.
- DNA Purification:
 - Follow the manufacturer's instructions for the chosen FFPE DNA purification kit, which typically involves binding the DNA to a silica membrane, washing away contaminants, and eluting the purified DNA.

Protocol 2: Assessment of DNA Integrity using a qPCR-based Assay

- Primer Design: Design two primer pairs for a housekeeping gene, one that amplifies a short fragment (~100 bp) and another that amplifies a longer fragment (~300-400 bp).
- qPCR Reaction: Set up qPCR reactions for both primer pairs using a standardized amount of the extracted FFPE DNA.
- Data Analysis:
 - Determine the Ct (threshold cycle) value for both the short and long amplicons.
 - Calculate the $\Delta Cq = Ct(\text{long amplicon}) - Ct(\text{short amplicon})$.
 - A smaller ΔCq value indicates better DNA integrity.

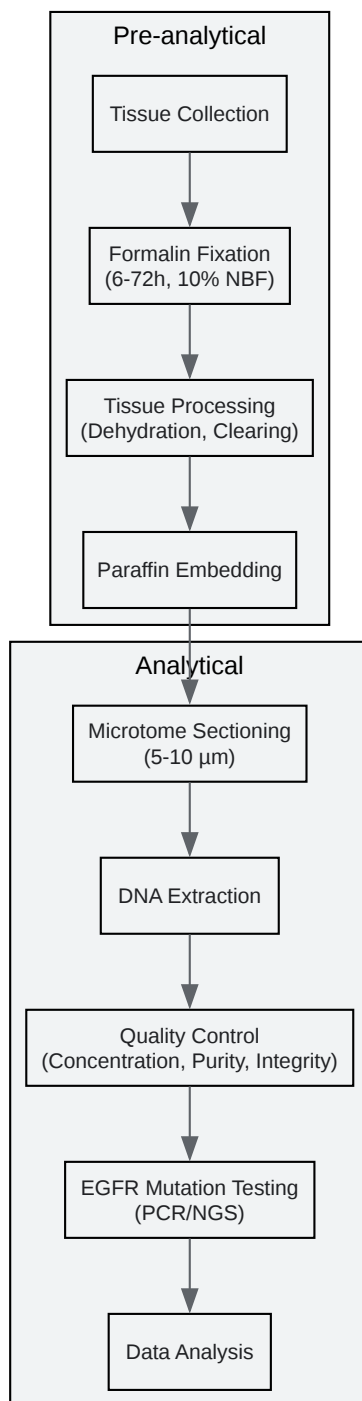
Visualizations



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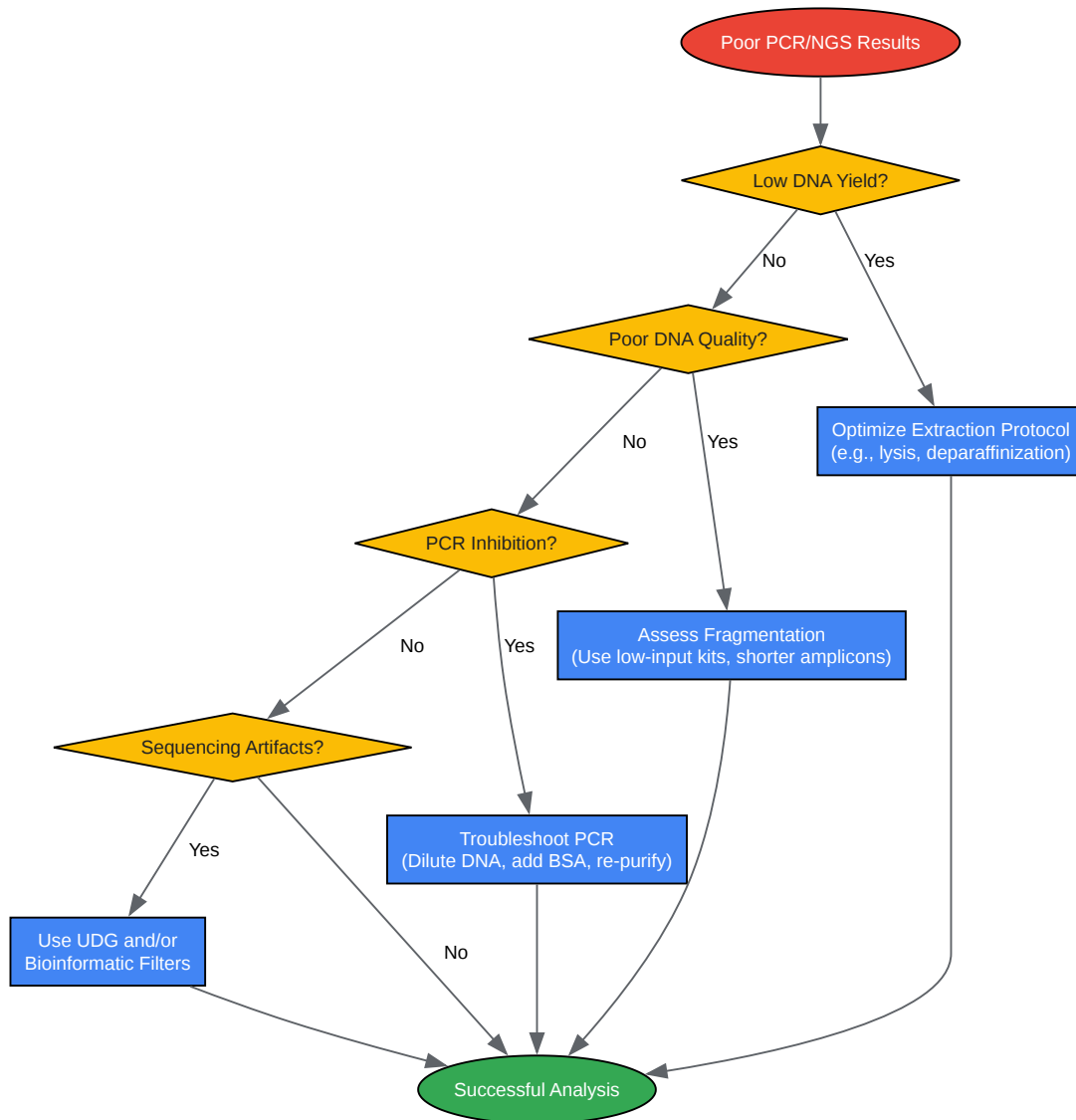
Caption: EGFR signaling pathway activation and downstream effects.

FFPE Sample Preparation Workflow for EGFR Testing

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Caption: Workflow for FFPE sample preparation and EGFR analysis.

Troubleshooting Logic for Poor PCR/NGS Results

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Caption: Decision tree for troubleshooting poor PCR/NGS results.

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